Cas no 1904088-44-3 (methyl trans-3-hydroxytetrahydropyran-4-carboxylate)
methyl trans-3-hydroxytetrahydropyran-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-carboxylate
- methyl trans-3-hydroxytetrahydropyran-4-carboxylate
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- Inchi: 1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
- InChI Key: BGIAHZYXLDZSGH-WDSKDSINSA-N
- SMILES: C1OCC[C@H](C(OC)=O)[C@H]1O
methyl trans-3-hydroxytetrahydropyran-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-100mg |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 100mg |
¥2831.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-250mg |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 250mg |
¥4530.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-500mg |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 500mg |
¥7543.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-1g |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 1g |
¥11314.0 | 2024-04-23 | |
| Ambeed | A157355-250mg |
(3R,4S)-Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate |
1904088-44-3 | 97% | 250mg |
$1390.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-100MG |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 100MG |
¥ 2,884.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-250MG |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 250MG |
¥ 4,613.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-500MG |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 500MG |
¥ 7,682.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-1G |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 1g |
¥ 11,523.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200102-5G |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate |
1904088-44-3 | 95% | 5g |
¥ 34,570.00 | 2023-04-14 |
methyl trans-3-hydroxytetrahydropyran-4-carboxylate Suppliers
methyl trans-3-hydroxytetrahydropyran-4-carboxylate Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on methyl trans-3-hydroxytetrahydropyran-4-carboxylate
Methyl trans-3-Hydroxytetrahydropyran-4-Carboxylate (CAS No. 1904088-44-3): An Overview of Its Structure, Properties, and Applications
Methyl trans-3-hydroxytetrahydropyran-4-carboxylate (CAS No. 1904088-44-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its cyclic ether and carboxylate functionalities, which contribute to its chemical reactivity and biological activity.
The molecular formula of methyl trans-3-hydroxytetrahydropyran-4-carboxylate is C7H12O4, and its molecular weight is approximately 156.16 g/mol. The compound features a six-membered tetrahydropyran ring with a hydroxyl group at the 3-position and a carboxylate ester at the 4-position. The presence of these functional groups imparts specific chemical properties that make it an attractive candidate for various synthetic transformations and biological studies.
In terms of physical properties, methyl trans-3-hydroxytetrahydropyran-4-carboxylate is a colorless liquid at room temperature with a boiling point of around 180°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and formulations.
The synthesis of methyl trans-3-hydroxytetrahydropyran-4-carboxylate can be achieved through several routes, including the ring-opening of epoxides followed by esterification or the cyclization of appropriate precursors. One common synthetic method involves the reaction of an epoxide with methanol in the presence of a suitable catalyst, followed by acid-catalyzed cyclization to form the desired tetrahydropyran ring. This synthetic approach allows for the preparation of high-purity methyl trans-3-hydroxytetrahydropyran-4-carboxylate, which is essential for its use in sensitive applications.
In the pharmaceutical industry, methyl trans-3-hydroxytetrahydropyran-4-carboxylate has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have demonstrated its potential as a building block for the development of novel drugs targeting various diseases. For instance, researchers have explored its use in the synthesis of antiviral agents, where the hydroxyl and carboxylate groups can be functionalized to enhance antiviral activity and selectivity.
Moreover, methyl trans-3-hydroxytetrahydropyran-4-carboxylate has been investigated for its role in modulating cellular processes. Studies have shown that derivatives of this compound can interact with specific protein targets involved in signal transduction pathways, making it a valuable tool for understanding cellular mechanisms and developing therapeutic strategies. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of methyl trans-3-hydroxytetrahydropyran-4-carboxylate exhibited potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
In addition to its pharmaceutical applications, methyl trans-3-hydroxytetrahydropyran-4-carboxylate has found use in agrochemicals. Its structural features make it suitable for the development of crop protection agents that can improve plant health and yield. Researchers have explored its potential as a precursor for herbicides and fungicides, where its hydroxyl and carboxylate groups can be modified to enhance efficacy and reduce environmental impact.
The material science community has also shown interest in methyl trans-3-hydroxytetrahydropyran-4-carboxylate. Its unique combination of functional groups makes it an attractive candidate for the synthesis of polymers with tailored properties. For instance, it can be used as a monomer or comonomer in polymerization reactions to produce materials with improved mechanical strength, thermal stability, and biodegradability. These polymers have potential applications in areas such as bioplastics, coatings, and adhesives.
In conclusion, methyl trans-3-hydroxytetrahydropyran-4-carboxylate (CAS No. 1904088-44-3) is a multifunctional compound with a wide range of applications across different industries. Its unique chemical structure and properties make it an important intermediate in synthetic chemistry and a valuable tool for developing novel drugs, agrochemicals, and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern scientific endeavors.
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